AChE vs. BChE Selectivity
In direct comparative in vitro enzyme inhibition assays, BW284c51 demonstrates an IC50 value of 18 ± 8 nM against human AChE, while its IC50 for human BChE is 48,000 nM [1]. This yields an AChE selectivity ratio of 2660-fold. In contrast, donepezil shows only a 188-fold selectivity (AChE IC50: 22 ± 8 nM; BChE IC50: 4150 ± 1700 nM), tacrine exhibits a mere 4-fold preference for BChE (AChE IC50: 190 ± 40 nM; BChE IC50: 47 ± 10 nM), and galanthamine provides only a 9-fold AChE selectivity [1]. This data unequivocally positions BW284c51 as the most selective AChE inhibitor among clinically relevant comparators in this panel.
| Evidence Dimension | AChE/BChE Selectivity Ratio (Fold preference for AChE) |
|---|---|
| Target Compound Data | AChE IC50: 18 ± 8 nM; BChE IC50: 48,000 nM; Selectivity: 2660-fold |
| Comparator Or Baseline | Donepezil: 188-fold; Tacrine: 4-fold (BChE-selective); Galanthamine: 9-fold; Rivastigmine: 122-fold (BChE-selective); Huperzine A: >212-fold; Iso-OMPA: 35-fold (BChE-selective) |
| Quantified Difference | BW284c51 exhibits >14-fold greater AChE selectivity than donepezil, >295-fold greater than galanthamine, and >665-fold greater than tacrine. |
| Conditions | In vitro enzyme inhibition assays using human recombinant AChE and human plasma BChE; IC50 values determined in duplicate on a minimum of four different occasions. |
Why This Matters
This extreme selectivity is essential for experiments where distinguishing AChE from BChE activity is critical, such as in neurological disease models or pesticide toxicology, preventing confounding results caused by off-target BChE inhibition.
- [1] Lane RM, Potkin SG, Enz A. Targeting acetylcholinesterase and butyrylcholinesterase in dementia. Int J Neuropsychopharmacol. 2006;9(1):101-124. doi:10.1017/S1461145705005833. PMID: 15930056; Table 2. IC50 Values (nM). View Source
